(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
CAS No.: 2242748-01-0
Cat. No.: VC18132488
Molecular Formula: C11H16F3NO4
Molecular Weight: 283.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2242748-01-0 |
|---|---|
| Molecular Formula | C11H16F3NO4 |
| Molecular Weight | 283.24 g/mol |
| IUPAC Name | (2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-4-6(11(12,13)14)7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1 |
| Standard InChI Key | BQBZFVBNWIBSHC-BQBZGAKWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(F)(F)F |
Introduction
Structural and Stereochemical Characteristics
Key Structural Properties
Chemical Reactivity and Functional Group Interactions
Electrophilic and Nucleophilic Sites
The trifluoromethyl group at C3 exerts a strong electron-withdrawing effect, polarizing adjacent C-H bonds and enhancing electrophilicity at C2 and C4. This polarization facilitates nucleophilic attacks, making the compound amenable to substitutions or ring-opening reactions. Conversely, the Boc group stabilizes the pyrrolidine nitrogen, reducing its basicity and protecting it from unwanted protonation .
Reactivity Hotspots
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Carboxylic Acid (-COOH): Participates in acid-base reactions, esterifications, and amide couplings.
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Trifluoromethyl (-CF₃): Engages in hydrogen bonding and hydrophobic interactions, influencing solubility and target binding.
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Boc Group: Cleavable under acidic conditions (e.g., HCl in dioxane), enabling deprotection for further functionalization.
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
This compound’s primary utility lies in its role as a building block for pharmaceuticals. The trifluoromethyl group enhances metabolic stability and membrane permeability, traits desirable in CNS-active drugs and protease inhibitors. For example, it may serve as a precursor in the synthesis of:
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Antiviral Agents: Analogues targeting viral proteases (e.g., HIV-1 protease).
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Anticancer Compounds: Kinase inhibitors leveraging the -CF₃ group’s hydrophobic interactions.
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Anti-inflammatory Drugs: Modulators of cyclooxygenase (COX) enzymes .
Case Study: Comparison with (2S,4R)-Isomer
The (2S,4R)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS No. 470482-44-1) shares the same molecular formula but differs in stereochemistry. Key distinctions include:
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Spatial Orientation: The -CF₃ group at C4 alters ring conformation, affecting binding to chiral targets.
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Supplier Availability: Priced at $125/100 mg (BLD Pharmatech), the (2S,4R)-isomer is more commercially accessible than the (2S,3S)-variant .
| Supplier | Purity | Price (100 mg) | Lead Time |
|---|---|---|---|
| BLD Pharmatech Co. | 97% | $125 | 1 day |
| Angene International | 97% | $98 | 5 days |
The compound is classified as "for research use only," with handling guidelines emphasizing storage at -20°C in anhydrous conditions .
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